N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
Description
N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzoylphenyl group and a triazole moiety, making it a versatile molecule for chemical modifications and biological interactions.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-19(15-5-2-1-3-6-15)17-7-4-8-18(13-17)24-21(28)26-11-9-16(10-12-26)20-22-14-23-25-20/h1-8,13-14,16H,9-12H2,(H,24,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFRGBJBGRHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzoylphenyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Triazole Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates in biological systems, leading to the development of enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The triazole moiety is particularly interesting for its antifungal and antimicrobial properties, while the benzoylphenyl group can enhance binding affinity to biological targets.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The benzoylphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)-4-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxamide: Similar structure but with a different triazole isomer.
N-(3-benzoylphenyl)-4-(1H-imidazol-5-yl)piperidine-1-carboxamide: Contains an imidazole ring instead of a triazole.
N-(3-benzoylphenyl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: Features a pyrazole ring.
Uniqueness
N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its biological activity and chemical reactivity. The combination of the benzoylphenyl group and the triazole moiety provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
